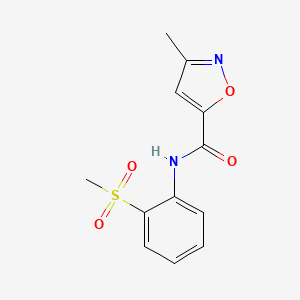

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide

Description

Properties

IUPAC Name |

3-methyl-N-(2-methylsulfonylphenyl)-1,2-oxazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S/c1-8-7-10(18-14-8)12(15)13-9-5-3-4-6-11(9)19(2,16)17/h3-7H,1-2H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKCGJOPJRQJDQA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Overview and Synthetic Challenges

3-Methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide belongs to the isoxazole-carboxamide family, characterized by a five-membered heterocyclic ring containing oxygen and nitrogen atoms at positions 1 and 2, respectively. The 3-methyl group enhances steric stability, while the 2-(methylsulfonyl)phenyl substituent introduces electron-withdrawing properties, influencing both reactivity and biological activity. Key challenges in its synthesis include:

- Regioselective cyclization to ensure correct positioning of substituents on the isoxazole ring.

- Amide bond formation between the isoxazole-carboxylic acid and 2-(methylsulfonyl)aniline, requiring activation of the carboxyl group.

- Functional group compatibility , particularly the stability of the methylsulfonyl group under acidic or basic conditions.

Core Synthetic Strategies

Isoxazole Ring Construction via Cyclocondensation

The isoxazole core is typically synthesized via cyclocondensation of β-ketoesters with hydroxylamine derivatives. A representative route involves:

Synthesis of methyl 3-methylisoxazole-5-carboxylate :

- Reactants : Dimethyl oxalate and acetone undergo Claisen condensation under basic conditions (e.g., sodium methoxide) to form methyl acetylacetonate.

- Cyclization : Treatment with hydroxylamine hydrochloride in ethanol yields methyl 3-methylisoxazole-5-carboxylate.

Reaction Conditions :

Step Reagents Solvent Temperature Yield Claisen Condensation Dimethyl oxalate, acetone, NaOMe Methanol 0–5°C 75–85% Cyclization NH₂OH·HCl, NaOAc Ethanol Reflux 70–80% This method avoids metal catalysts, aligning with green chemistry principles.

Amidation Techniques

Carboxylic Acid Activation

The carboxylic acid is activated for coupling with 2-(methylsulfonyl)aniline using two primary methods:

Acid Chloride Route

- Reagents : Oxalyl chloride and catalytic DMF in dry DCM.

Procedure :

Coupling Reagent-Assisted Amidation

Alternative Pathways and Innovations

One-Pot Synthesis from β-Ketoesters

A patent (CN1156723A) describes a streamlined approach avoiding intermediate isolation:

- Condensation-Cyclization : Dimethyl oxalate and acetone form methyl acetylacetonate, which reacts directly with hydroxylamine salt to yield methyl 3-methylisoxazole-5-carboxylate.

- In Situ Amidation : Liquid ammonia is introduced to generate the carboxamide, though this step requires optimization for aryl amines like 2-(methylsulfonyl)aniline.

Analytical and Purification Considerations

Comparative Evaluation of Methods

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Acid Chloride Route | High purity, scalability | Moisture-sensitive reagents | 60–75% |

| EDC/HOBt Coupling | Mild conditions, no harsh reagents | Costly coupling agents | 65–80% |

| One-Pot Synthesis | Reduced solvent use, faster | Limited substrate scope | 70–78% |

| Microwave-Assisted | Rapid reaction times | Specialized equipment required | 45–60% |

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The sulfonyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are commonly employed.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Formation of 3-methylisoxazole-5-carboxylic acid.

Reduction: Formation of 3-methyl-N-(2-aminophenyl)isoxazole-5-carboxamide.

Substitution: Formation of various substituted isoxazole derivatives.

Scientific Research Applications

Scientific Research Applications

3-Methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide has several applications across different scientific domains:

Medicinal Chemistry

- Anti-inflammatory Properties : The compound is being explored as a lead candidate for developing new anti-inflammatory drugs due to its ability to inhibit COX-2.

- Anticancer Activity : Preliminary studies suggest that it may induce apoptosis in cancer cells and reduce tumor size in animal models.

Biochemical Research

- Enzyme Inhibition Studies : Investigated for its role as an enzyme inhibitor, particularly in pathways related to inflammation and cancer.

Pharmaceutical Development

- Drug Formulation : Potential use in formulating drugs targeting inflammatory and cancer pathways, providing a basis for new therapeutic agents.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties against various pathogens.

Cytotoxicity Assessment

In vitro studies have shown that the compound demonstrates cytotoxic effects on certain cancer cell lines, suggesting its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have revealed favorable binding interactions between this compound and COX-2, supporting its role as a selective inhibitor.

Summary of Findings

| Parameter | Finding |

|---|---|

| Chemical Structure | Isoxazole derivative with methylsulfonyl group |

| Mechanism of Action | COX-2 inhibition; NF-kB modulation |

| Anti-inflammatory Activity | Potent reduction of inflammatory markers |

| Anticancer Activity | Induces apoptosis; reduces tumor size in vivo |

| Dosage Tolerance | Well tolerated at 15 mg/kg; dose-dependent effects |

Mechanism of Action

The mechanism of action of 3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide involves its interaction with specific molecular targets. For example, it may inhibit enzymes by binding to their active sites or modulate receptors by interacting with their binding domains. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Physicochemical and Pharmacological Properties

Table 2: Key Property Comparisons

*Calculated based on C16H21N2O4S.

Mechanistic and Binding Insights

- Electron-Withdrawing Effects : The methylsulfonyl group in the target compound may stabilize the amide bond and enhance hydrogen-bond acceptor capacity compared to methoxy or ethyl groups in analogs .

- Docking Studies : Computational methods like Lamarckian genetic algorithms () could predict stronger binding for the target compound due to sulfonyl interactions with polar residues in target proteins .

- Metabolic Stability : The sulfonyl group in the target likely reduces susceptibility to esterase-mediated hydrolysis compared to compounds with ester or simple amide groups (e.g., ) .

Biological Activity

3-methyl-N-(2-(methylsulfonyl)phenyl)isoxazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including its mechanisms of action, effects on cellular processes, and implications for treatment in various diseases.

Chemical Structure and Properties

The compound features an isoxazole ring with a methylsulfonyl group and a carboxamide functional group. Its molecular formula is C12H12N2O3S, with a molecular weight of approximately 252.30 g/mol. The structure is critical for its interaction with biological targets.

Enzyme Inhibition : This compound has been identified as an inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. By binding to the active site of COX-2, it prevents the conversion of arachidonic acid to pro-inflammatory prostaglandins, thereby reducing inflammation.

Cell Signaling Modulation : The compound also influences cell signaling pathways by inhibiting nuclear factor-kappa B (NF-κB), which plays a crucial role in regulating immune responses and inflammation. This modulation can lead to altered gene expression and cellular metabolism.

Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits potent anti-inflammatory properties. It has shown effectiveness in reducing inflammatory markers in various cell lines, indicating its potential use in treating inflammatory diseases .

Anticancer Potential

Research indicates that this compound may possess anticancer properties. In animal models, it has been tested for its ability to inhibit tumor growth. For instance, studies involving SCID mice with xenograft tumors showed that administration of the compound resulted in significant tumor size reduction without notable toxicity at lower doses .

Cytotoxicity Studies

Cytotoxicity assays conducted on human promyelocytic leukemia cell lines revealed that the compound induces apoptosis, characterized by increased cleavage of PARP and caspase-3, critical markers of apoptosis. The compound's mechanism involves promoting cell cycle arrest and apoptosis, suggesting its potential as an anticancer agent .

Dosage and Administration

Dosage Effects : The biological effects of this compound are dose-dependent. Low doses exhibit significant anti-inflammatory effects with minimal side effects, while higher doses may lead to toxicity .

Administration Routes : In studies, intravenous administration at a maximum tolerated dose (MTD) of 15 mg/kg was well tolerated in animal models, indicating a favorable safety profile for further clinical exploration .

Research Applications

The compound is being explored for various applications:

- Medicinal Chemistry : As a lead compound for developing new anti-inflammatory and anticancer drugs.

- Biochemical Research : Investigated for its role as an enzyme inhibitor or receptor modulator.

- Pharmaceutical Development : Potential use in formulating drugs targeting inflammatory and cancer pathways .

Summary of Findings

| Parameter | Finding |

|---|---|

| Chemical Structure | Isoxazole derivative with methylsulfonyl group |

| Mechanism of Action | COX-2 inhibition; NF-κB modulation |

| Anti-inflammatory Activity | Potent reduction of inflammatory markers |

| Anticancer Activity | Induces apoptosis; reduces tumor size in vivo |

| Dosage Tolerance | Well tolerated at 15 mg/kg; dose-dependent effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.